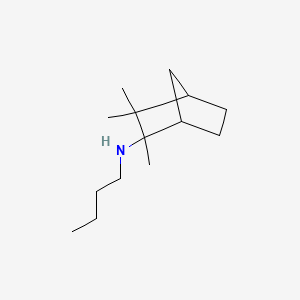

N-Butyl-2,3,3-trimethyl-2-norbornanamine

Description

Properties

CAS No. |

100913-09-5 |

|---|---|

Molecular Formula |

C14H27N |

Molecular Weight |

209.37 g/mol |

IUPAC Name |

N-butyl-2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine |

InChI |

InChI=1S/C14H27N/c1-5-6-9-15-14(4)12-8-7-11(10-12)13(14,2)3/h11-12,15H,5-10H2,1-4H3 |

InChI Key |

YETIEFAHKKAEOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1(C2CCC(C2)C1(C)C)C |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Context of Norbornanamine Derivatives

The target compound belongs to the norbornane family, characterized by a bicyclo[2.2.1]heptane skeleton. Substitutions at the 2-, 3-, and 3-positions with methyl groups and an N-butyl moiety introduce steric and electronic complexity. The rigidity of the norbornane system necessitates precise synthetic strategies to install substituents without destabilizing the bicyclic framework.

Synthetic Pathways for N-Butyl-2,3,3-Trimethyl-2-Norbornanamine

Diels-Alder Cycloaddition for Norbornane Skeleton Formation

The norbornane core is typically synthesized via a Diels-Alder reaction between cyclopentadiene and a suitably substituted dienophile. For 2,3,3-trimethylnorbornene , the dienophile (e.g., 2,3-dimethylmaleic anhydride) reacts with cyclopentadiene under thermal conditions to yield the bicyclic adduct. Subsequent hydrolysis and decarboxylation generate the 2,3,3-trimethylnorbornane intermediate.

Key Reaction:

$$

\text{Cyclopentadiene} + \text{2,3-Dimethylmaleic anhydride} \xrightarrow{\Delta} \text{2,3,3-Trimethylnorbornene adduct}

$$

Amine Functionalization via Alkylation

Introducing the N-butyl group requires alkylation of a preformed norbornanamine. 2,3,3-Trimethyl-2-norbornanamine (CAS 63907-06-2) serves as the precursor.

Method A: Direct N-Alkylation

- Reagents : 2,3,3-Trimethyl-2-norbornanamine, butyl bromide, potassium carbonate.

- Conditions : Reflux in acetonitrile for 12–24 hours.

- Mechanism : Nucleophilic substitution (SN2) at the amine nitrogen.

- Yield : ~60–70% after purification via recrystallization.

Method B: Reductive Amination

Metal-Catalyzed Coupling Reactions

Copper(I) bromide-mediated coupling, as reported by Caporusso et al., enables C–N bond formation. While originally applied to alkynyl amines, this method can be adapted for norbornanamine derivatives:

Procedure:

Cycloaliphatic Diamine Route (Patent-Based Synthesis)

A patent by DE2749984C2 outlines the synthesis of N-substituted cycloaliphatic amines via trans-1,2-diamine intermediates. Adapting this approach:

- Trans-Diamine Synthesis : React 1,2-cycloaliphatic diamine with butyl isocyanate to form a urea intermediate.

- Hydrogenolysis : Use Pd/C and H₂ to cleave the urea, yielding the secondary amine.

- Final Alkylation : Methylate the amine using methyl iodide to achieve the tertiary structure.

Comparative Analysis of Synthetic Methods

*Crude yield; purification reduces final yield.

Critical Considerations in Synthesis

Steric Effects and Regioselectivity

The 2-position’s steric hindrance (due to three methyl groups) complicates alkylation. Bulky bases (e.g., DBU) improve selectivity by deprotonating the amine without promoting elimination.

Purification Challenges

The product often requires salt formation (e.g., hydrochloride) for crystallization. Recrystallization from methanol/diethyl ether yields pure amine salts.

Stereochemical Integrity

The norbornane skeleton’s rigidity limits conformational flexibility, ensuring substituents retain their spatial orientation. However, alkylation at the 2-position may introduce racemization if chiral centers are present.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-2,3,3-trimethyl-2-norbornanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylamines.

Reduction: Reduction reactions can convert it into amines with different degrees of saturation.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N-Butyl-2,3,3-trimethyl-2-norbornanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-Butyl-2,3,3-trimethyl-2-norbornanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.

Comparison with Similar Compounds

Limitations and Contradictions in Evidence

- References to N-butyl-2 cyanoacrylate (Glubran-2®) in ovarian vein embolization pertain to a chemically distinct acrylate polymer and are irrelevant to amine comparisons.

- The hindered amine stabilizer shares a butyl group but differs in backbone and application, limiting direct parallels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.